2-{[N-(dimethylsulfamoyl)-N-phenylglycyl]amino}-N-(prop-2-en-1-yl)benzamide
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Overview
Description
2-{2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDO}-N-(PROP-2-EN-1-YL)BENZAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a benzamide core with multiple functional groups, including a dimethylsulfamoyl group, a phenyl group, and a prop-2-en-1-yl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDO}-N-(PROP-2-EN-1-YL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-aminobenzoic acid with prop-2-en-1-ylamine under acidic conditions to form N-(prop-2-en-1-yl)benzamide.
Introduction of the Acetamido Group: The acetamido group can be introduced by reacting N-(prop-2-en-1-yl)benzamide with acetic anhydride in the presence of a base such as pyridine.
Attachment of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group can be attached by reacting the intermediate with dimethylsulfamoyl chloride in the presence of a base such as triethylamine.
Coupling with Phenylamine: The final step involves coupling the intermediate with phenylamine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions and the use of catalysts to improve yield and efficiency. Large-scale synthesis may also require the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDO}-N-(PROP-2-EN-1-YL)BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the amide or sulfonamide groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the dimethylsulfamoyl group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds with various aryl or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, tetrahydrofuran.
Substitution: Amines, thiols, triethylamine, dichloromethane.
Coupling Reactions: Palladium catalysts, boronic acids, bases such as potassium carbonate, solvents like toluene or dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted amides or sulfonamides.
Coupling Reactions: Biaryl or diaryl compounds.
Scientific Research Applications
2-{2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDO}-N-(PROP-2-EN-1-YL)BENZAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in various diseases.
Organic Synthesis: The compound’s functional groups make it a versatile intermediate for the synthesis of complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: The compound can be used in biological studies to investigate its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 2-{2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDO}-N-(PROP-2-EN-1-YL)BENZAMIDE depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the dimethylsulfamoyl group and the phenyl group can enhance the compound’s binding affinity and selectivity for its targets. The compound may also interact with cellular pathways involved in signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(Prop-2-en-1-yl)benzamide: A simpler analog without the acetamido and dimethylsulfamoyl groups.
2-Acetamidobenzamide: Lacks the prop-2-en-1-yl and dimethylsulfamoyl groups.
N-(Phenyl)acetamide: Lacks the benzamide core and the prop-2-en-1-yl group.
Uniqueness
2-{2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]ACETAMIDO}-N-(PROP-2-EN-1-YL)BENZAMIDE is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of the dimethylsulfamoyl group enhances its solubility and potential biological activity, while the prop-2-en-1-yl group allows for further functionalization and derivatization.
Properties
Molecular Formula |
C20H24N4O4S |
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Molecular Weight |
416.5 g/mol |
IUPAC Name |
2-[[2-[N-(dimethylsulfamoyl)anilino]acetyl]amino]-N-prop-2-enylbenzamide |
InChI |
InChI=1S/C20H24N4O4S/c1-4-14-21-20(26)17-12-8-9-13-18(17)22-19(25)15-24(29(27,28)23(2)3)16-10-6-5-7-11-16/h4-13H,1,14-15H2,2-3H3,(H,21,26)(H,22,25) |
InChI Key |
MKTKZSHBGDEOCD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)N(CC(=O)NC1=CC=CC=C1C(=O)NCC=C)C2=CC=CC=C2 |
Origin of Product |
United States |
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